1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate
Description
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate is a brominated pyrrolo[3,2-c]pyridine derivative featuring two tert-butyl ester groups. Its structure includes a saturated seven-membered ring system fused to a pyridine core, with a bromine substituent at position 2 and tert-butyl carboxylates at positions 1 and 5. This compound is likely utilized in medicinal chemistry or organic synthesis due to the tert-butyl groups’ role in enhancing solubility and metabolic stability . While direct synthesis data for this compound are unavailable, analogous compounds (e.g., tert-butyl esters of pyrrolidine/pyrrole derivatives) are synthesized via multi-step routes involving halogenation and esterification .
Properties
Molecular Formula |
C17H25BrN2O4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
ditert-butyl 2-bromo-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C17H25BrN2O4/c1-16(2,3)23-14(21)19-8-7-12-11(10-19)9-13(18)20(12)15(22)24-17(4,5)6/h9H,7-8,10H2,1-6H3 |
InChI Key |
OMBHTIXAJYMFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the di-tert-butyl esters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: Carboxylic acids resulting from the hydrolysis of ester groups.
Scientific Research Applications
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the interactions of pyrrolo[3,2-c]pyridine derivatives with biological targets.
Material Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl groups can influence the compound’s binding affinity and specificity. The pyrrolo[3,2-c]pyridine core can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.
Comparison with Similar Compounds
Structural Analogues in Pyrrolo-Pyridine/Pyrrolidine Derivatives
Compounds sharing the pyrrolo-pyridine or pyrrolidine core with tert-butyl esters and halogen substituents are critical comparators:
Key Observations :
Halogenated Derivatives: Bromo vs. Other Substituents
Bromo-substituted heterocycles are compared to chloro- or trifluoromethyl-containing analogs:
Key Observations :
Influence of Ester Groups: tert-Butyl vs. Ethyl/Methyl
tert-Butyl esters are compared to ethyl or methyl esters in analogous systems:
Key Observations :
Physicochemical Properties and Spectral Data
Spectral trends from analogs (e.g., IR, NMR, MS) provide indirect insights:
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step approach, including bromination and esterification. A one-pot two-step reaction (e.g., cyclization followed by bromination) is effective for constructing the pyrrolo[3,2-c]pyridine core . Key considerations:
- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under anhydrous conditions. Steric hindrance from the tert-butyl groups may require elevated temperatures (60–80°C) to achieve regioselectivity at the 2-position .
- Esterification : Protect the pyrrolidine nitrogen with tert-butyl groups via Boc-anhydride in the presence of a base (e.g., triethylamine) .
- Yield Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- 1H/13C NMR :
- IR Spectroscopy : Confirm ester carbonyl stretches at ~1720–1740 cm⁻¹ and C-Br bonds at ~550–650 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., calculated vs. observed mass within ±0.001 Da) .
Advanced: How can researchers resolve contradictions in NMR or mass spectrometry data when confirming the structure?
- Cross-Validation : Combine multiple techniques. For example, inconsistent NMR integration may be resolved by HSQC/HMBC to assign proton-carbon correlations .
- Isotopic Patterns : In HRMS, bromine’s natural isotopic distribution (1:1 ratio for [M]⁺ and [M+2]⁺) confirms its presence .
- X-ray Crystallography : If crystalline, use single-crystal diffraction to unambiguously assign the structure .
Advanced: What are the mechanistic considerations for the bromination step, and how do electronic effects influence regioselectivity?
- Mechanism : Electrophilic substitution at the electron-rich 2-position of the pyrrolopyridine core. The tert-butyl groups sterically shield adjacent positions, directing bromine to the less hindered site .
- Electronic Effects : Electron-withdrawing ester groups deactivate the ring, but the pyrrolidine nitrogen’s lone pairs enhance reactivity at the 2-position. Computational modeling (DFT) can predict charge distribution to validate selectivity .
Basic: What purification techniques are recommended, and how do solubility properties affect method choice?
- Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 1:3 to 1:1) to separate polar byproducts .
- Recrystallization : Dissolve in hot ethanol or DCM, then cool to precipitate pure product. Solubility in DMSO or DMF is limited due to the bulky tert-butyl groups .
Advanced: How can computational methods predict reactivity or stability under experimental conditions?
- DFT Calculations : Model transition states to predict activation energies for bromination or hydrolysis. For example, assess the stability of the Boc-protected amine under acidic conditions .
- Molecular Dynamics : Simulate solvent interactions to optimize solubility during purification .
Advanced: What strategies enable functionalization of the pyrrolo[3,2-c]pyridine core while preserving substituents?
- Protecting Groups : Retain tert-butyl esters during Suzuki couplings by using Pd catalysts tolerant of Boc groups .
- Selective Deprotection : Use TFA to remove Boc groups post-functionalization, leaving the bromo and ester moieties intact .
- Cross-Coupling : Leverage the bromo substituent for palladium-catalyzed reactions (e.g., Heck or Buchwald-Hartwig) to introduce aryl or amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
